

H-7 Inhibitor Target Kinase Profile: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Protein kinase inhibitor H-7	
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Introduction

H-7, also known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a well-established, cell-permeable protein kinase inhibitor. It has been widely utilized in cellular and biochemical studies to investigate the roles of various protein kinases in signal transduction pathways. While often cited as a Protein Kinase C (PKC) inhibitor, H-7 exhibits a broad inhibitory profile against a range of serine/threonine kinases. This technical guide provides a comprehensive overview of the target kinase profile of H-7, presenting quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visualizations of key signaling pathways affected by this inhibitor.

Data Presentation: H-7 Kinase Inhibition Profile

The following table summarizes the known quantitative inhibitory activities of H-7 against a selection of protein kinases. The data has been compiled from various scientific sources. It is important to note that inhibitory concentration (IC50) and inhibition constant (Ki) values can vary between studies depending on the specific assay conditions, such as ATP concentration and substrate used.



Kinase Target	IC50 / Ki (μM)	Assay Type	Notes
Protein Kinase C (PKC)	Ki: 6.0	Enzymatic	A primary and well- characterized target of H-7.
Protein Kinase A (PKA)	IC50: 3.0	Enzymatic	Demonstrates significant inhibition of the cAMP-dependent pathway.
cGMP-dependent Protein Kinase (PKG)	Ki: 5.8	Enzymatic	Also a target within the cyclic nucleotidedependent kinase family.
Rho-associated coiled-coil containing protein kinase (ROCK)	IC50: 3.1	Permeabilized tissue	H-7 inhibits Ca2+ sensitization in smooth muscle, a process mediated by ROCK.[1]
Myosin Light Chain Kinase (MLCK)	-	Cellular/Functional	H-7's effects on actomyosin contraction are similar to those of MLCK inhibitors, suggesting it as a target.[2] Direct Ki or IC50 values are not readily available.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is paramount in drug discovery and chemical biology. Below are detailed methodologies for key experimental assays that can be employed to characterize the inhibitory profile of compounds like H-7.

Radiometric Kinase Assay

Foundational & Exploratory





This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [y-32P]ATP or [y-33P]ATP onto a substrate.

a. Principle: A kinase, its substrate (a protein or peptide), and the inhibitor are incubated with radiolabeled ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the unincorporated ATP. The radioactivity of the substrate is then quantified, which is inversely proportional to the inhibitor's activity.

b. Materials:

- Purified kinase
- Kinase-specific substrate
- H-7 inhibitor (or other test compounds)
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Stop solution (e.g., 75 mM phosphoric acid or 3% phosphoric acid)
- Phosphocellulose paper or membrane
- Scintillation counter and scintillation fluid
- c. Protocol:
- Prepare serial dilutions of the H-7 inhibitor in the kinase reaction buffer.
- In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the diluted H-7 inhibitor.
- Initiate the kinase reaction by adding [y-32P]ATP (at a concentration near the Km for the specific kinase, if known).
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.



- Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [y-32P]ATP.
- Allow the paper to dry, and then measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each H-7 concentration relative to a no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.

a. Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody (donor) are used. Upon phosphorylation by the kinase, the antibody binds to the substrate. Addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the kinase activity.

b. Materials:

- Purified kinase
- Biotinylated substrate peptide
- H-7 inhibitor
- ATP



- Kinase reaction buffer
- HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665
- HTRF-compatible microplate reader
- c. Protocol:
- Dispense the H-7 inhibitor at various concentrations into the wells of a microplate.
- Add the kinase and the biotinylated substrate to the wells.
- Start the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the optimized reaction time.
- Stop the reaction by adding the HTRF detection reagents, which typically contain EDTA to chelate Mg²⁺.
- Incubate the plate for the recommended time to allow for antibody binding.
- Measure the HTRF signal at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition to calculate the IC50.

Caliper Mobility Shift Assay

This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.

a. Principle: A fluorescently labeled peptide substrate is incubated with the kinase and inhibitor. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The negatively charged phosphate group on the phosphorylated product causes it to migrate at a different velocity than the non-phosphorylated substrate. The amounts of both species are quantified by fluorescence detection.



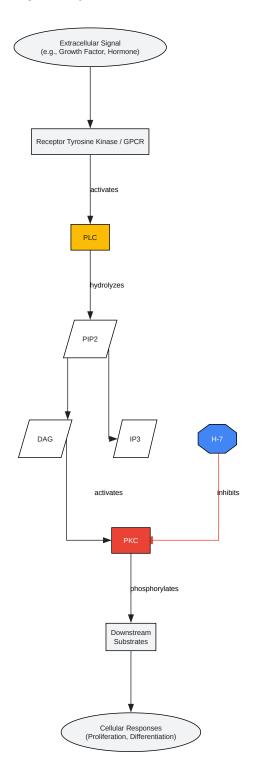
b. Materials:

- Purified kinase
- Fluorescently labeled substrate peptide
- H-7 inhibitor
- ATP
- Kinase reaction buffer
- Stop solution (e.g., containing EDTA)
- Caliper Life Sciences LabChip® system (or similar)
- c. Protocol:
- Set up the kinase reaction in a microplate with varying concentrations of the H-7 inhibitor.
- Incubate the reaction for a defined period.
- Stop the reaction by adding the stop solution.
- Place the microplate into the Caliper instrument.
- The instrument's sipper aspirates a small volume from each well and injects it into the microfluidic chip.
- The substrate and product are separated by electrophoresis and detected by fluorescence.
- The instrument's software calculates the percentage of substrate conversion to product.
- Determine the IC50 value from the dose-response curve.

Mandatory Visualizations Signaling Pathway Diagrams



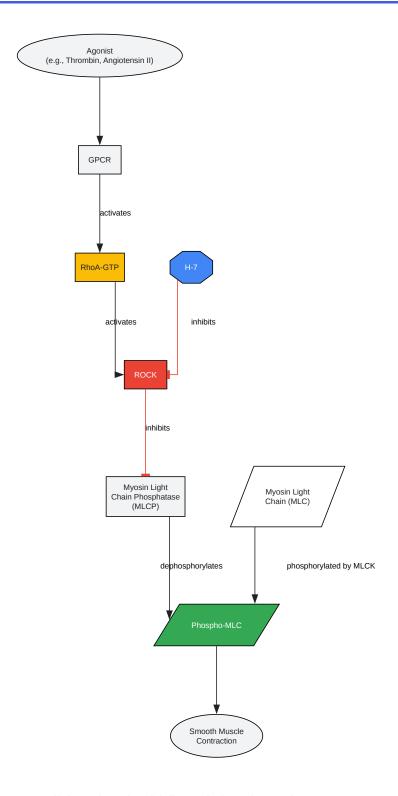
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are modulated by kinases targeted by H-7.



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Caption: Protein Kinase C (PKC) Signaling Pathway and H-7 Inhibition.



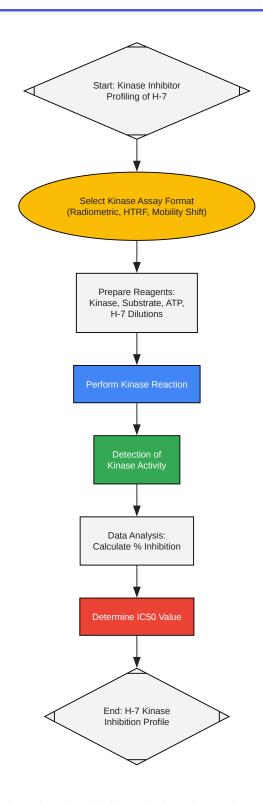


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Caption: RhoA/ROCK Signaling Pathway in Smooth Muscle Contraction and H-7 Inhibition.

Experimental Workflow Diagram





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Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

Conclusion



H-7 is a valuable pharmacological tool for studying cellular signaling, primarily through its inhibition of a range of serine/threonine kinases. Its effects are most pronounced on members of the PKC and other cyclic nucleotide-dependent kinase families, as well as kinases involved in the regulation of the cytoskeleton such as ROCK. A thorough understanding of its kinase inhibition profile, as determined by the robust experimental methodologies detailed in this guide, is crucial for the accurate interpretation of experimental results and for its potential application in drug development. The provided diagrams of key signaling pathways offer a visual framework for understanding the downstream consequences of H-7's inhibitory actions. Researchers and drug development professionals are encouraged to consider the broad selectivity of H-7 when designing experiments and interpreting data.

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